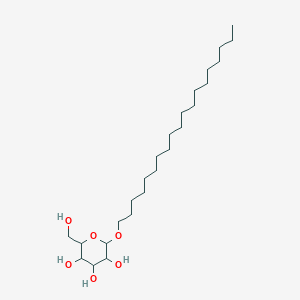
Nonadecyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecyl D-glucoside is a type of glycoside, which is a compound that consists of a sugar molecule and a non-sugar molecule. It is commonly used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Nonadecyl D-glucoside has a wide range of potential applications in scientific research, including its use as a surfactant, emulsifier, and stabilizer. It is commonly used in the formulation of cosmetics, pharmaceuticals, and food products due to its ability to improve the solubility and stability of various compounds. Additionally, Nonadecyl D-glucoside has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs and therapies.
Wirkmechanismus
Nonadecyl D-glucoside works by reducing the surface tension of liquids, which allows for better mixing and dispersion of various compounds. It also forms stable emulsions, which can improve the stability and shelf life of products. Additionally, Nonadecyl D-glucoside has been shown to disrupt the cell membranes of certain microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Nonadecyl D-glucoside has been shown to have minimal toxicity and is generally considered safe for use in various applications. However, it can cause irritation and sensitization in some individuals, particularly when used in high concentrations. Additionally, Nonadecyl D-glucoside has been shown to have an effect on the absorption and metabolism of certain compounds in the body, which may have implications for drug development and delivery.
Vorteile Und Einschränkungen Für Laborexperimente
Nonadecyl D-glucoside has several advantages for use in lab experiments, including its low cost, ease of synthesis, and ability to improve the solubility and stability of various compounds. However, it also has some limitations, including its potential to interfere with certain assays and its limited compatibility with certain types of equipment.
Zukünftige Richtungen
There are several potential future directions for research on Nonadecyl D-glucoside, including its use as a drug delivery agent, its potential as a therapeutic agent for certain diseases, and its use in the development of new antimicrobial and antiviral therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of Nonadecyl D-glucoside and its potential interactions with other compounds in the body.
Conclusion:
Nonadecyl D-glucoside is a versatile and promising compound with a wide range of potential applications in scientific research. Its unique properties and potential for use in drug development and delivery make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Synthesemethoden
Nonadecyl D-glucoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of a long-chain alcohol with glucose, while enzymatic synthesis involves the use of specific enzymes to catalyze the reaction. The most common method for synthesizing Nonadecyl D-glucoside is through chemical synthesis, which is a relatively simple and cost-effective process.
Eigenschaften
CAS-Nummer |
100231-67-2 |
|---|---|
Produktname |
Nonadecyl D-glucoside |
Molekularformel |
C25H50O6 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-nonadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3 |
InChI-Schlüssel |
NYDYORLEZFCLCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Andere CAS-Nummern |
100231-67-2 |
Synonyme |
nonadecyl D-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



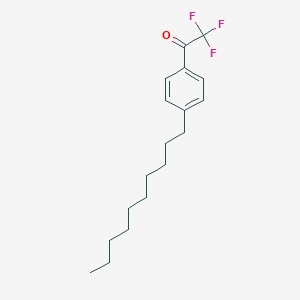
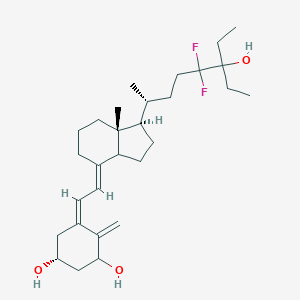
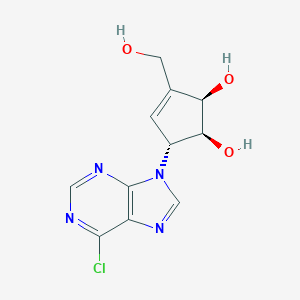
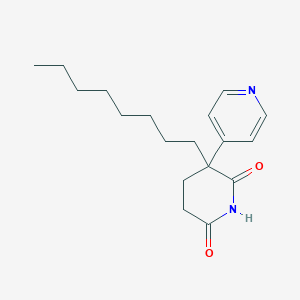
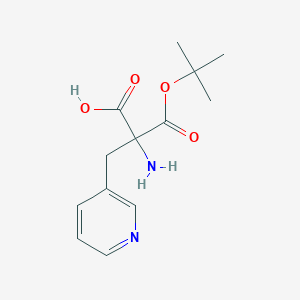
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
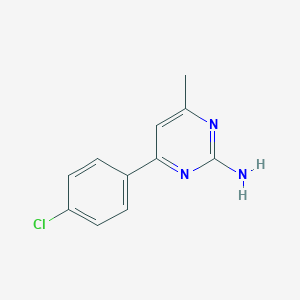
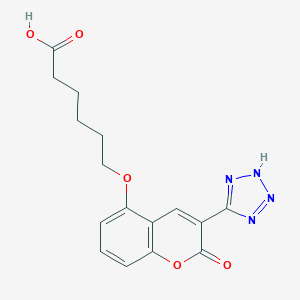
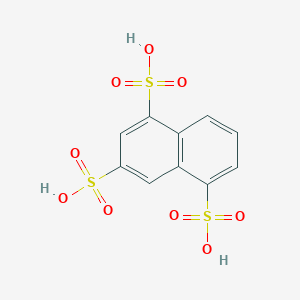
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
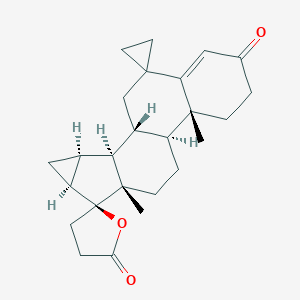
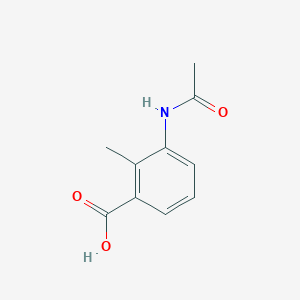
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)